molecular formula C28H16O5 B3426254 2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid CAS No. 51517-45-4

2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid

Cat. No.: B3426254
CAS No.: 51517-45-4
M. Wt: 432.4 g/mol
InChI Key: LFZLBQHTPRXHSQ-UHFFFAOYSA-N
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Description

2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid is a complex organic compound with the molecular formula C28H16O5 and a molecular weight of 432.43 g/mol . This compound is known for its unique structure, which includes a dibenzo xanthen core fused with a benzoic acid moiety. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid typically involves the reaction of phthalic anhydride with 1,6-dihydroxynaphthalene The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same starting materials and reaction conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a carboxylic acid, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid: Similar structure but with different substitution patterns on the xanthen core.

    2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-yl)benzoic acid derivatives: Various derivatives with modifications on the benzoic acid or xanthen core.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both hydroxyl and carbonyl functional groups. This combination of features contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

2-(7-hydroxy-19-oxo-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(22),3(12),4(9),5,7,10,13,15,17,20-decaen-13-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H16O5/c29-17-7-11-19-15(13-17)5-9-23-25(21-3-1-2-4-22(21)28(31)32)24-10-6-16-14-18(30)8-12-20(16)27(24)33-26(19)23/h1-14,29H,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZLBQHTPRXHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=CC4=CC(=O)C=CC4=C3OC5=C2C=CC6=C5C=CC(=C6)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6068646
Record name Benzoic acid, 2-(11-hydroxy-3-oxo-3H-dibenzo[c,h]xanthen-7-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6068646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51517-45-4, 61419-02-1
Record name 2-(11-Hydroxy-3-oxo-3H-dibenzo[c,h]xanthen-7-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51517-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro(7H-dibenzo(c,h)xanthene-7,1'(3'H)-isobenzofuran)-3'-one, 3,11-dihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061419021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-(11-hydroxy-3-oxo-3H-dibenzo[c,h]xanthen-7-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6068646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(11-hydroxy-3-oxo-3H-dibenzo[c,h]xanthen-7-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.028
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid
Reactant of Route 2
2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid
Reactant of Route 3
2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid
Reactant of Route 4
2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid
Reactant of Route 5
2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid
Reactant of Route 6
2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid

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